An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine, a heterocyclic building block of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key feature in a variety of biologically active compounds.[2] This document outlines a proposed synthetic route, predicted physicochemical characteristics, and detailed experimental protocols for the empirical determination of these properties. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.
Introduction and Significance
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[2] Its structural features allow for diverse biological activities, and derivatives have shown promise in a range of therapeutic areas. The subject of this guide, 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine, is a key intermediate for the synthesis of novel compounds. The bromo- and methoxy-substituents provide handles for further chemical modifications, enabling the generation of libraries of derivatives for biological screening. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry and for predicting the properties of its downstream products.
Chemical Structure and Synthesis
The chemical structure of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine is presented below.
Caption: Chemical structure of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine can be adapted from established methods for the synthesis of related[1][2][3]triazolo[4,3-a]pyrazine derivatives.[4] The proposed pathway commences with commercially available 2,3-dichloropyrazine.
Caption: Proposed synthetic workflow for 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine
-
To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-3-hydrazinylpyrazine.
Step 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
Suspend 2-chloro-3-hydrazinylpyrazine in triethyl orthoformate.
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.
Step 3: Synthesis of 8-Methoxy-[1][2][3]triazolo[4,3-a]pyrazine
-
Dissolve 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Reflux the mixture, monitoring by TLC.
-
After completion, neutralize the reaction mixture and remove the solvent.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.
Step 4: Synthesis of 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine
-
Dissolve 8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine in acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine.
Physicochemical Properties
Due to the limited availability of direct experimental data for 5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine, the following sections provide predicted properties based on the known characteristics of the[1][2][3]triazolo[4,3-a]pyrazine scaffold and its derivatives, along with detailed protocols for their empirical determination.
| Property | Predicted/Known Value | Experimental Protocol Reference |
| Molecular Formula | C6H5BrN4O | - |
| Molecular Weight | 229.03 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Section 3.1 |
| Melting Point | Not available | Section 3.1 |
| Solubility | Likely soluble in polar aprotic solvents | Section 3.2 |
| pKa | Not available | Section 3.3 |
| LogP | Not available | Section 3.4 |
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol:
-
Place a small, finely powdered sample of the purified compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Solubility Profile
Rationale: Understanding the solubility of the compound in various solvents is crucial for its handling, purification, and use in subsequent reactions or biological assays.
Experimental Protocol:
-
Prepare a set of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
-
Add a known amount of the compound (e.g., 1 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect for complete dissolution.
-
If dissolved, incrementally add more solute until a saturated solution is obtained to determine the approximate solubility.
-
For quantitative analysis, a saturated solution can be filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC-UV.
Acidity Constant (pKa) Determination
Rationale: The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, membrane permeability, and interaction with biological targets. The nitrogen atoms in the triazolopyrazine ring system are expected to have basic properties.
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Record the pH values as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa can be determined from the pH at the half-equivalence point.
Lipophilicity (LogP) Determination
Rationale: The partition coefficient (LogP) between an organic and an aqueous phase is a key indicator of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Protocol (HPLC Method):
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer on a reverse-phase HPLC column (e.g., C18).[5]
-
Inject a solution of the compound and a set of reference compounds with known LogP values.
-
Determine the retention time (t_R) for each compound at each mobile phase composition.
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolate the logarithmic capacity factor (log k) to 100% aqueous phase to obtain log k_w.
-
A linear regression of the log k_w values of the reference compounds against their known LogP values generates a calibration curve.
-
The LogP of the target compound can then be calculated from its log k_w value using the calibration curve.[3][6][7]
Spectroscopic and Spectrometric Characterization
Rationale: Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[8]
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.[9][10]
-
Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.[2]
Expected ¹H NMR Features:
-
A singlet for the methoxy group protons.
-
Aromatic protons on the pyrazine and triazole rings, with chemical shifts and coupling patterns dependent on the electronic environment.
Expected ¹³C NMR Features:
-
A signal for the methoxy carbon.
-
Signals for the carbon atoms of the heterocyclic core, with their chemical shifts influenced by the attached heteroatoms and substituents.
Mass Spectrometry (MS)
Protocol:
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[8]
Expected Mass Spectrum:
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule.
-
The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Stability
Rationale: Assessing the stability of the compound under various conditions is crucial for determining its shelf-life and its suitability for use in different experimental settings. The triazolopyrazine core is generally stable, but the substituents may influence its reactivity.[2]
Proposed Stability Study Protocol:
-
Prepare solutions of the compound in different buffers (e.g., pH 2, 7.4, and 9) and in representative organic solvents.
-
Store the solutions at different temperatures (e.g., room temperature and 40 °C) and protected from light.
-
At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.
Conclusion
5-Bromo-8-methoxy-triazolo[4,3-A]pyrazine is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a proposed synthetic route and a comprehensive framework for the determination of its key physicochemical properties. The outlined experimental protocols are based on established scientific principles and are designed to yield reliable and reproducible data. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules - PMC. (2023, February 23). Retrieved January 16, 2026, from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 5). Retrieved January 16, 2026, from [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold Author. (2025, June 10). Retrieved January 16, 2026, from [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Retrieved January 16, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. mdpi.com [mdpi.com]
